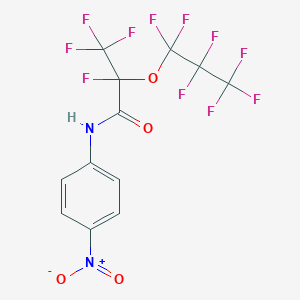

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide

CAS No.:

Cat. No.: VC15706985

Molecular Formula: C12H5F11N2O4

Molecular Weight: 450.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H5F11N2O4 |

|---|---|

| Molecular Weight | 450.16 g/mol |

| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-nitrophenyl)propanamide |

| Standard InChI | InChI=1S/C12H5F11N2O4/c13-8(10(16,17)18,29-12(22,23)9(14,15)11(19,20)21)7(26)24-5-1-3-6(4-2-5)25(27)28/h1-4H,(H,24,26) |

| Standard InChI Key | JUSFJAPZTQAOEO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide, reveals a propanamide core (CH2-CF2-CF3) modified with a heptafluoropropoxy (-OC3F7) group at the second carbon and a 4-nitrophenyl (-C6H4NO2) substituent at the amide nitrogen. The presence of eleven fluorine atoms and a nitro group creates a highly electronegative and electron-deficient system, influencing its reactivity and intermolecular interactions .

Physicochemical Characteristics

While explicit data for this compound are scarce, analogous PFAS compounds exhibit the following properties:

The nitro group enhances polarity, potentially increasing solubility in polar aprotic solvents compared to fully fluorinated PFAS .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis likely involves sequential fluorination and coupling reactions:

-

Fluorination of Propanamide: Introduction of fluorine atoms via electrochemical fluorination or using sulfur tetrafluoride (SF4) .

-

Etherification: Attachment of heptafluoropropoxy groups through nucleophilic substitution with heptafluoropropanol under basic conditions .

-

Amidation: Coupling the fluorinated intermediate with 4-nitroaniline using carbodiimide-based activating agents .

Industrial Production Challenges

-

Purity Control: Trace impurities, such as residual fluorinated alcohols, may persist due to incomplete reactions .

-

Environmental Release: Manufacturing facilities must mitigate atmospheric emissions of volatile fluorinated intermediates, which contribute to PFAS contamination .

Applications and Industrial Use

Functional Materials

-

Surfactants: The compound’s amphiphilic structure suggests utility in firefighting foams and coating additives, where PFAS reduce surface tension .

-

Electronics: Fluorinated amides serve as dielectric fluids in capacitors and heat-transfer agents due to their non-flammability .

Pharmaceutical Intermediates

The nitro group positions this compound as a potential precursor to bioactive molecules. For example, nitroaryl groups are common in antimicrobial and anticancer agents .

Toxicological and Environmental Profile

Acute and Chronic Toxicity

While no direct studies exist, structurally similar PFAS exhibit:

-

Hepatotoxicity: Liver enlargement and peroxisome proliferation in rodent models .

-

Immunotoxicity: Reduced antibody production at doses >1 mg/kg/day .

-

Carcinogenicity: Increased incidence of testicular and pancreatic tumors in chronic exposure studies .

Environmental Persistence

-

Bioaccumulation: Estimated bioconcentration factors (BCF) for PFAS range from 100–1,000 in aquatic organisms .

-

Degradation Resistance: The C-F bond’s strength (485 kJ/mol) renders the compound resistant to hydrolysis, photolysis, and microbial breakdown .

Regulatory Status and Mitigation Strategies

Global Regulations

-

EPA Significant New Use Rules (SNUR): Manufacturers must notify the EPA 90 days before initiating new uses, ensuring risk mitigation measures are in place .

-

EU REACH: Listed under Annex XVII restrictions for persistent organic pollutants, with a threshold limit of 25 ppb in consumer products .

Remediation Technologies

-

Advanced Oxidation Processes (AOPs): Hydroxyl radicals generated via UV/H2O2 systems partially defluorinate PFAS, though complete mineralization remains challenging .

-

Adsorption: Granular activated carbon (GAC) achieves >90% removal in water treatment trials but requires frequent regeneration .

Future Perspectives and Research Needs

Alternatives Development

-

Short-Chain PFAS: Compounds with ≤6 perfluorinated carbons show lower bioaccumulation potential but retain environmental persistence .

-

Fluorine-Free Surfactants: Siloxane- and hydrocarbon-based formulations are emerging, though performance gaps exist in extreme conditions .

Analytical Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume